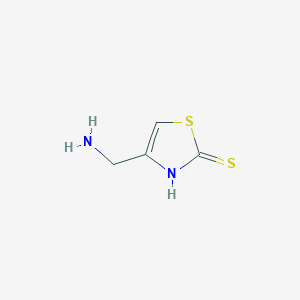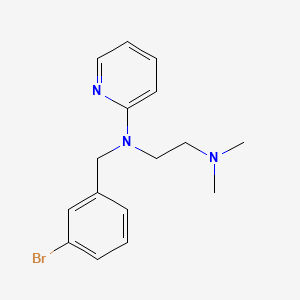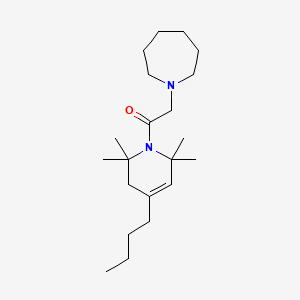
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by chlorination. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly methodologies. These methods can include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to ensure high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-pyrazole: Shares a similar core structure but lacks the methyl and carbonyl chloride groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents on the pyrazole ring, leading to different chemical properties.
Uniqueness
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
CAS No. |
89662-68-0 |
|---|---|
Molecular Formula |
C5H7ClN2O |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
3-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-4-2-3-7-8(4)5(6)9/h3-4H,2H2,1H3 |
InChI Key |
IPMNBODEVSOIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=NN1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



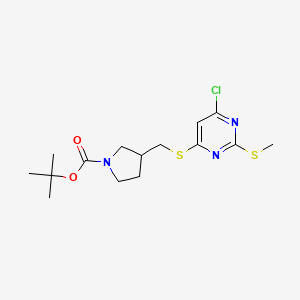
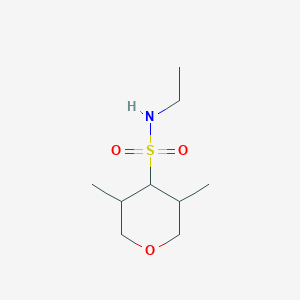
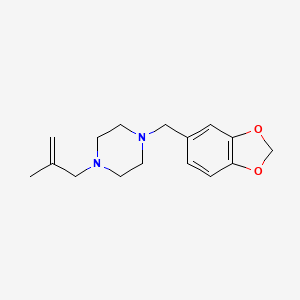
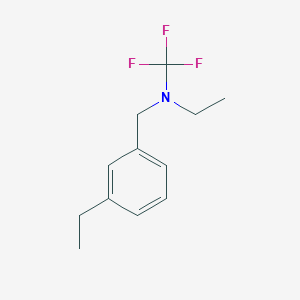
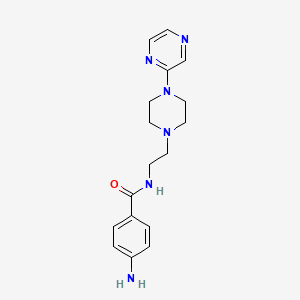
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)

![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)
